molecular formula C14H11ClN6O4S B1661561 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide CAS No. 921061-17-8

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Cat. No.: B1661561
CAS No.: 921061-17-8
M. Wt: 394.8
InChI Key: SWDPQNVYELJBAJ-UHFFFAOYSA-N
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Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a nitrobenzenesulfonamide moiety. Tetrazole-containing compounds are widely studied for their bioisosteric properties, often mimicking carboxylic acids in drug design. The nitro group on the sulfonamide may enhance electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O4S/c15-10-5-7-11(8-6-10)20-14(17-18-19-20)9-16-26(24,25)13-4-2-1-3-12(13)21(22)23/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPQNVYELJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146422
Record name N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921061-17-8
Record name N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921061-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors in biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Sulfonamide/Sulfoximine Moieties

Key Observations :

  • Adamantyl and tert-butyl substituents (e.g., 5h, 7g) increase steric bulk, which may improve metabolic stability but reduce solubility .
  • Sulfonamide vs. Sulfoximine: The target compound’s nitrobenzenesulfonamide group differs from sulfoximines in 5h and 7g.
  • Synthetic Yields : Yields for tetrazole derivatives range from 57% to 95%, with ultrasound-assisted methods (e.g., Ugi-Azide reactions) offering efficiency improvements over traditional routes .

Comparison with Clinically Relevant Tetrazole Derivatives

Table 2: Angiotensin II Receptor Antagonists with Tetrazole Moieties
Compound Name Structure Features Therapeutic Use Key Differences from Target Compound Evidence ID
Losartan Biphenyltetrazole, imidazole, hydroxymethyl Hypertension Replaces sulfonamide with biphenyltetrazole
Valsartan Biphenyltetrazole, valine derivative Hypertension Tetrazole linked to L-valine, no sulfonamide
Irbesartan Spirocyclic tetrazole Hypertension Diazaspiro ring system, no nitro group

Key Observations :

  • Bioisosteric Replacement : The target compound’s nitrobenzenesulfonamide may mimic carboxylate groups in drugs like losartan, but its nitro group introduces distinct electronic effects.
  • Pharmacophore Variations : Clinically used tetrazoles prioritize biphenyl or spirocyclic systems for receptor binding, whereas the target’s 4-chlorophenyl-sulfonamide combination may explore alternative binding modes .

Spectral and Analytical Data Comparison

  • ¹H NMR Trends : Methylenic protons (e.g., δ 5.38 ppm in compound 8) are consistent across tetrazole derivatives, while sulfonamide/sulfoximine protons show variability due to electronic effects .
  • HRMS Validation : Compound 7g’s HRMS data (m/z 513.2193) confirm successful synthesis, highlighting the precision required for characterizing complex tetrazole derivatives .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a chemical compound characterized by its unique structural features, including a tetrazole ring, a nitro group, and a sulfonamide moiety. These structural characteristics contribute to its potential biological activities, which have garnered interest in medicinal chemistry and pharmacology.

Structural Formula

The compound's IUPAC name is this compound, indicating the presence of multiple functional groups that can influence its biological activity.

Key Features

FeatureDescription
Tetrazole Ring Known for its role in bioactivity, particularly in drug design.
Nitro Group Often associated with various biological activities, including antimicrobial effects.
Sulfonamide Moiety Commonly found in many pharmaceuticals, contributing to antibacterial properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence enzyme activity and receptor signaling pathways.

Pharmacological Potential

Research indicates that this compound may possess:

  • Antimicrobial Activity : The nitro and sulfonamide groups are known for their effectiveness against a range of pathogens.
  • Antidiabetic Effects : Some derivatives have shown potential in inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase .

Case Studies

  • Antimicrobial Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Molecular docking studies have indicated that the compound can effectively bind to active sites of enzymes related to diabetes management, suggesting its potential as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of 4-chlorophenylhydrazine with sodium azide.
  • Nitration : Introduction of the nitro group via nitration reactions.
  • Coupling Reaction : Final assembly of the compound through coupling with the sulfonamide under basic conditions.

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of functional groups in modulating biological activity:

  • The presence of electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition.
  • Substituents on the tetrazole ring can significantly affect pharmacokinetics and pharmacodynamics.

Toxicity and Safety Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound has favorable properties with low toxicity and good solubility characteristics, aligning with Lipinski’s rule of five .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

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